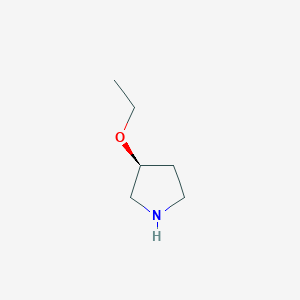
Ethyl 2-(6-methylpyridin-2-yl)acetate
説明
Ethyl 2-(6-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 5552-83-0 . It has a linear formula of C10H13NO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(6-methylpyridin-2-yl)acetate is represented by the InChI code: 1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3 . The molecular weight is 179.22 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-(6-methylpyridin-2-yl)acetate is a liquid at room temperature .科学的研究の応用
Synthesis of Pyridine Derivatives : Kofron and Baclawski (2003) described a method for the metalation of 2-methylpyridine derivatives, including the production of ethyl 6-methylpyridine-2-acetate. This process involves acylation, esterification, and metalation reactions, highlighting its importance in organic synthesis (Kofron & Baclawski, 2003).
Photoisomerisation Studies : Takagi and Ogata (1977) investigated the photoisomerisation of substituted 2-methylpyridines to anilines, including ethyl methyl-2-pyridylacetates. Their study provides insights into the photoreactivity and isomerization processes of these compounds (Takagi & Ogata, 1977).
Chemical Reactivity Research : Asadi et al. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and related compounds, demonstrating applications in the creation of novel chemical structures (Asadi et al., 2021).
Antimicrobial Activity Studies : Mohammad et al. (2017) synthesized new 1,3-oxazepine derivatives from 6-methyl 2-thiouracil and ethyl chloroacete, including ethyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio) acetate, and evaluated their antimicrobial activities (Mohammad et al., 2017).
Potential Anticancer Applications : Temple et al. (1983) discussed the synthesis of potential anticancer agents involving pyridooxazines and pyridothiazines, highlighting the role of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate in these processes (Temple et al., 1983).
Memory Enhancement in Mice : Li Ming-zhu (2007, 2010) synthesized various ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives and evaluated their effects on memory in mice, indicating potential applications in neurobiology (Li Ming-zhu, 2007), (Li Ming-zhu, 2010).
Synthesis of HMG-CoA Reductase Inhibitors : Ramesh et al. (2017) used ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin, highlighting its pharmaceutical applications (Ramesh et al., 2017).
Safety and Hazards
Ethyl 2-(6-methylpyridin-2-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-(6-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKDBXXGPKKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302196 | |
| Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-methylpyridin-2-yl)acetate | |
CAS RN |
5552-83-0 | |
| Record name | 2-Pyridineacetic acid, 6-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5552-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)









